Prochlorperazine Sulfoxide-d3

Bioanalysis LC-MS/MS Pharmacokinetics

Quantification of Prochlorperazine Sulfoxide in plasma using unlabeled internal standards introduces matrix effect errors, risking FDA/EMA method validation failure. Prochlorperazine Sulfoxide-d3-a deuterated internal standard-co-elutes with the analyte, providing a +3 Da shift for accurate LC-MS/MS correction. - Eliminates relative matrix effects due to identical retention time. - Essential for bioequivalence, DDI studies, and stability-indicating methods per ICH Q1A(R2). - >99 atom % D isotopic purity; ≥98% chemical purity. Includes full analytical certification.

Molecular Formula C20H24ClN3OS
Molecular Weight 393.0 g/mol
CAS No. 1189943-37-0
Cat. No. B563249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProchlorperazine Sulfoxide-d3
CAS1189943-37-0
Synonyms2-Chloro-10-[3-(4-methyl-d3-1-piperazinyl)propyl]-10H-phenothiazine 5-Oxide; 
Molecular FormulaC20H24ClN3OS
Molecular Weight393.0 g/mol
Structural Identifiers
InChIInChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3
InChIKeyAZGYHFQQUZPAFZ-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prochlorperazine Sulfoxide-d3: Deuterated Internal Standard for LC-MS/MS


Prochlorperazine Sulfoxide-d3 (CAS 1189943-37-0) is a stable isotope-labeled analog of Prochlorperazine Sulfoxide, specifically labeled with three deuterium atoms at the terminal methyl group of the piperazine moiety . Prochlorperazine Sulfoxide itself is the major oxidative metabolite of the antiemetic drug Prochlorperazine, formed via cytochrome P450-mediated metabolism [1]. The deuterated form serves as a dedicated internal standard (IS) for the accurate quantification of Prochlorperazine Sulfoxide in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why Generic Substitution of the Internal Standard Fails


In quantitative LC-MS/MS bioanalysis, substituting Prochlorperazine Sulfoxide-d3 with an unlabeled analog, a different deuterated variant (e.g., -d8), or a structural analog introduces significant analytical error due to differential extraction recovery, ionization efficiency (matrix effects), and chromatographic behavior [1]. Unlike its unlabeled counterpart, the -d3 isotopologue co-elutes nearly identically with the target analyte (Prochlorperazine Sulfoxide) while possessing a distinct +3 Da mass shift, enabling precise compensation for ion suppression/enhancement—a critical requirement under FDA and EMA bioanalytical method validation guidelines [2]. The selection of a specific deuterium labeling pattern (e.g., -d3 vs. -d8) is not arbitrary; different deuteration sites can exhibit subtle variations in chromatographic retention time and extraction recovery, which, if unaccounted for, compromise the accuracy and precision of the validated method [3].

Quantitative Performance as an Internal Standard


Lower Limit of Quantification in Human Plasma

In a validated LC-MS/MS method for the simultaneous quantification of Prochlorperazine and its metabolites in human plasma, the lower limit of quantification (LLOQ) for the metabolite Prochlorperazine Sulfoxide was established at 50 ng/L (0.05 µg/L) [1]. This is 5-fold higher than the LLOQ for the parent drug Prochlorperazine (10 ng/L), reflecting the metabolite's distinct analytical sensitivity profile [1]. The method utilized a deuterated internal standard (presumably -d3 or similar) to achieve intra- and inter-assay precision within 7.0% and 9.0%, respectively, and accuracy between 99-104% and 99-105% [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Calibration Range in Human Plasma

The validated LC-MS/MS method demonstrated linear calibration curves for Prochlorperazine Sulfoxide (PCZSO) over a concentration range of 0.05–80 µg/L in human plasma [1]. This dynamic range is twice as broad in absolute terms compared to the range for the parent drug Prochlorperazine (0.01–40 µg/L), which is a direct consequence of the metabolite's higher expected plasma concentrations and the method's specific analytical requirements [1].

Method Validation Bioanalysis Calibration

Inter-Individual Variability in Cancer Patients

Application of the validated LC-MS/MS method to plasma samples from 37 cancer patients receiving oral Prochlorperazine revealed extensive inter-individual variability in the plasma concentrations of Prochlorperazine Sulfoxide, with a relative standard deviation (RSD) of 88.7% [1]. This variability is comparable to that of the parent drug Prochlorperazine (RSD 89.4%) and other metabolites [1], underscoring the critical need for robust, deuterated internal standards to correct for matrix effects and analytical variability when measuring this metabolite in a heterogeneous patient population.

Clinical Pharmacokinetics Oncology Metabolism

Stability as Major Degradation Product in Nasal Spray

In a 60-day stability study of extemporaneously prepared preservative-free Prochlorperazine nasal spray (5 mg/mL), Prochlorperazine Sulfoxide was identified as the major degradation product [1]. A stability-indicating HPLC method was developed and validated using this sulfoxide as the key marker. All tested solutions retained >90% of the initial Prochlorperazine concentration over the 60-day period, with no detectable changes in color, pH, or viscosity [1]. This establishes Prochlorperazine Sulfoxide as the critical impurity to monitor in formulation stability studies.

Pharmaceutical Stability Formulation Development HPLC

Isotopic Purity and Labeling Pattern Comparison

Prochlorperazine Sulfoxide-d3 (CAS 1189943-37-0) features a specific deuteration pattern with three deuterium atoms on the terminal N-methyl group of the piperazine ring . This contrasts with other commercially available deuterated analogs, such as Prochlorperazine Sulfoxide-d8, which have more extensive labeling . While both serve as internal standards, the -d3 isotopologue provides a sufficient +3 Da mass shift to avoid isotopic interference from the natural abundance M+1 and M+2 isotopes of the unlabeled analyte, while minimizing the risk of deuterium-related chromatographic shift (reverse isotope effect) that can occur with highly deuterated (-d8) species [1]. The isotopic purity of the -d3 material is typically specified at ≥99%, ensuring minimal unlabeled analyte contamination .

Isotopic Purity Mass Spectrometry Internal Standard

Key Research and Industrial Applications


Absolute Quantification in Clinical Pharmacokinetic Studies

Prochlorperazine Sulfoxide-d3 is the definitive internal standard for accurately measuring the major metabolite, Prochlorperazine Sulfoxide, in human plasma during clinical trials. Its use corrects for analytical variability and matrix effects, enabling reliable determination of pharmacokinetic parameters (AUC, Cmax, t½) in patient populations. This is critical for studies evaluating drug-drug interactions, bioequivalence of new formulations, or the impact of genetic polymorphisms on Prochlorperazine metabolism [1].

Stability-Indicating Method Validation for Formulations

Given that Prochlorperazine Sulfoxide is the primary degradation product in certain Prochlorperazine formulations (e.g., nasal sprays), its deuterated analog is an essential tool for developing and validating stability-indicating HPLC or LC-MS methods. The -d3 internal standard allows for precise tracking of degradation kinetics over the product shelf-life, ensuring compliance with ICH Q1A(R2) guidelines on stability testing [1].

Bioequivalence and Drug-Drug Interaction Studies

For generic drug applications, the FDA requires robust bioanalytical methods to demonstrate bioequivalence. Prochlorperazine Sulfoxide-d3 enables the precise measurement of the major metabolite in plasma samples, a crucial component of these studies. Its use ensures that comparisons between test and reference products are based on accurate, unbiased metabolite concentration data, which is essential for ANDA submissions and for investigating potential DDIs that alter Prochlorperazine metabolism [1].

Metabolism Investigation in Diverse Patient Populations

The high inter-individual variability observed in Prochlorperazine Sulfoxide plasma levels (RSD 88.7%) in cancer patients underscores the need for precise analytical tools to study metabolic differences. Prochlorperazine Sulfoxide-d3 facilitates this research by providing a reliable internal standard for quantifying the sulfoxide metabolite across heterogeneous groups, thereby enabling investigations into the impact of factors like age, organ function, or co-medications on Prochlorperazine clearance and metabolite formation [1].

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